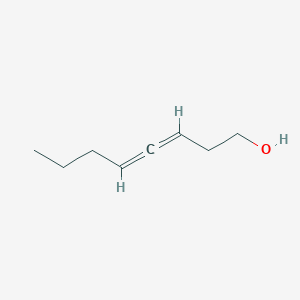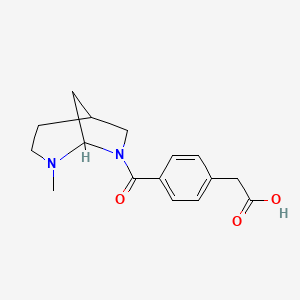
8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(321)octane is a complex organic compound with a unique structure that includes a bicyclic octane ring system, a carboxylic acid group, and a toluoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, including the formation of the bicyclic ring system and the introduction of the carboxylic acid and toluoyl groups. One common method involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the desired substituents. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of the compound in large quantities with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Applications De Recherche Scientifique
8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving carboxylic acids and amines.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development or as a probe for studying disease mechanisms.
Industry: It may be used in the production of specialty chemicals, polymers, or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the toluoyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-((alpha-Carboxy)-p-toluoyl)-3,8-diazabicyclo(3.2.1)octane: A similar compound lacking the methyl group, which may have different reactivity and applications.
3-Methyl-3,8-diazabicyclo(3.2.1)octane: A compound without the carboxylic acid and toluoyl groups, used in different contexts.
p-Toluoyl-3,8-diazabicyclo(3.2.1)octane: A compound lacking the carboxylic acid group, which may have distinct properties and uses.
Uniqueness
8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to its combination of functional groups and bicyclic structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
57269-43-9 |
|---|---|
Formule moléculaire |
C16H20N2O3 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
2-[4-(2-methyl-2,7-diazabicyclo[3.2.1]octane-7-carbonyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H20N2O3/c1-17-7-6-12-8-14(17)18(10-12)16(21)13-4-2-11(3-5-13)9-15(19)20/h2-5,12,14H,6-10H2,1H3,(H,19,20) |
Clé InChI |
LVDCIFZWIXIYMZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2CC1N(C2)C(=O)C3=CC=C(C=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


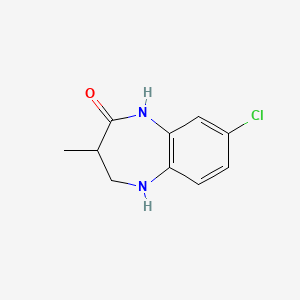
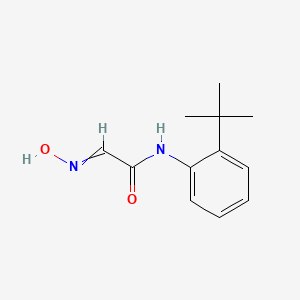
stannane](/img/structure/B14626925.png)

![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)
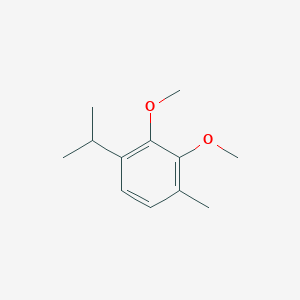

phosphaniumolate](/img/structure/B14626950.png)
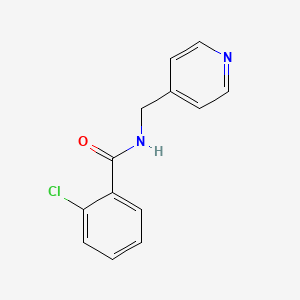
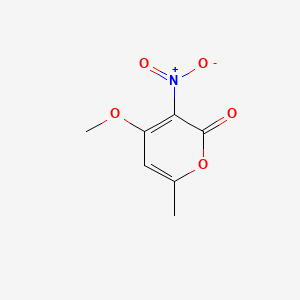


![5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14626979.png)
